molecular formula C11H15NO B3255023 2-Hydroxyadamantane-2-carbonitrile CAS No. 24779-92-8

2-Hydroxyadamantane-2-carbonitrile

Cat. No. B3255023
CAS RN: 24779-92-8
M. Wt: 177.24 g/mol
InChI Key: PWBALRAGKNVJDX-UHFFFAOYSA-N
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Description

2-Hydroxyadamantane-2-carbonitrile, also known as 2-Adamantanol, is a chemical compound with the empirical formula C10H16O . It is a tricyclic cage compound and is the smallest molecular representative of the diamond family . The incorporation of adamantane fragments in pharmaceuticals has an effect of improving the lipophilicity and stability of drugs .


Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Introduction of adamantane moieties on diamondoids such as adamantane, 2-azaadamantane or diamantane by amide formation and reduction to the corresponding amine was performed in a straightforward and easy way by amidation under Schotten–Baumann conditions and reduction with BH3·THF .


Molecular Structure Analysis

The crystal structure and dynamic NMR experiments of the most crowded amide obtained gave structural insights into the effect of bulkiness and steric strain on out-of-planarity of amide bonds (16.0°) and the kinetics and thermodynamics of amide bond rotation .


Chemical Reactions Analysis

The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions . The reaction proceeded in good yield, the regioselectivity of the H-atom abstraction step was rather low, giving a 2:1 ratio of 3°:2° product in 77% yield .


Physical And Chemical Properties Analysis

2-Hydroxyadamantane-2-carbonitrile is a solid with a molecular weight of 152.23 . Its melting point is between 258-262 °C .

Scientific Research Applications

Hydrolysis and Chemical Transformations

2-Hydroxyadamantane-2-carbonitrile has been a subject of study in chemical reactions like hydrolysis. Research by Paventi, Chubb, and Edward (1987) explored the assisted hydrolysis of the nitrile group in 2-aminoadamantane-2-carbonitrile. They found that while direct hydrolysis with mineral acid or alkali was unsuccessful, treatment with benzaldehyde in alkaline solution facilitated the hydrolysis to the α-aminoamide. This study suggests potential for controlled chemical transformations involving 2-hydroxyadamantane-2-carbonitrile (Paventi, Chubb, & Edward, 1987).

Adamantane Derivatives in Drug Development

Vildagliptin, a compound structurally similar to 2-hydroxyadamantane-2-carbonitrile, has been identified as a potent dipeptidyl-peptidase IV inhibitor. Brandt et al. (2005) reported its use in the treatment of Type 2 diabetes, highlighting the role of adamantane derivatives in drug development. Their research provides insights into the kinetics of binding, type of inhibition, and selectivity of this compound, which could be relevant for the development of new drugs based on the 2-hydroxyadamantane structure (Brandt et al., 2005).

Structural and Vibrational Analysis

In the field of structural chemistry, Marquez et al. (2015) conducted a study on cyanopyridine derivatives, closely related to 2-hydroxyadamantane-2-carbonitrile. They used Density Functional Theory (DFT) calculations to understand the structural and vibrational properties of these compounds. This research is crucial for comprehending the fundamental properties of molecules like 2-hydroxyadamantane-2-carbonitrile and their potential applications (Marquez et al., 2015).

Catalysis and Synthesis

In catalysis and synthesis, Vafajoo et al. (2014) described a method involving 2-hydroxyadamantane-2-carbonitrile derivatives for the synthesis of 2-amino-4,5-dihydropyrano chromene-3-carbonitrile derivatives. This work demonstrates the versatility of adamantane derivatives in catalytic reactions, paving the way for novel synthetic methods involving 2-hydroxyadamantane-2-carbonitrile (Vafajoo et al., 2014).

Future Directions

The synthesis of substituted adamantanes and substituted higher diamondoids is a current course of research adopted by many research groups around the world . The main reason for this state of affairs is the documented biological activity of many derivatives of this compound . It is also very important that the introduction of the adamantane system to novel compounds usually results in an increase in lipophilicity .

properties

IUPAC Name

2-hydroxyadamantane-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBALRAGKNVJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230702
Record name 2-Hydroxytricyclo[3.3.1.13,7]decane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyadamantane-2-carbonitrile

CAS RN

24779-92-8
Record name 2-Hydroxytricyclo[3.3.1.13,7]decane-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24779-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxytricyclo[3.3.1.13,7]decane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a well stirred solution of 2-adamantanone (45.0 grams, 0.3 mol) in 200 ml methanol were added 50 ml concentrated sulfuric acid at a rate that caused the solution to reflux. Then a saturated aqueous solution of sodium cyanide (88.2 grams, 0.6 mol) was added, and the mixture was first refluxed for 1 hour and then stirred at room temperature for 3 additional hours. Ether was added, and the organic solution was decanted from the precipitated salts. The ether solution was washed with an aqueous solution of sodium chloride and water and then dried and evaporated to leave 43.0 grams (81%) of compound 4 as a beige crystalline solid, melting point >240° C. (decomposition).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
88.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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